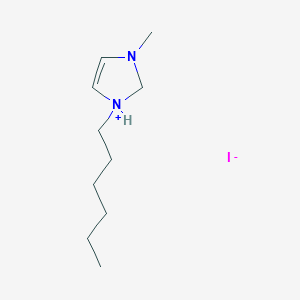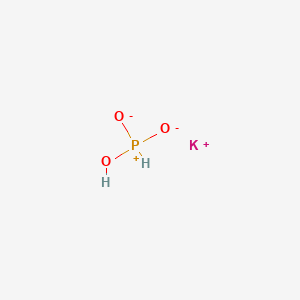
n-Hexyltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexyltriethoxysilane is an organosilicon compound with the molecular formula C12H28O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyltriethoxysilane typically involves the reaction of hexylsilane with ethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as follows:
Hexylsilane+3Ethanol→6,6,6−Triethoxyhexylsilane+By-products
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanetriol and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Hexylsilanetriol and ethanol.
Condensation: Siloxane polymers.
Substitution: Hexylsilane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a coupling agent in the production of composite materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of n-Hexyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds. These bonds provide enhanced stability and durability to the materials in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexyltrimethoxysilane: Similar but contains methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
Hexyltriethoxysilane: Very similar but may have slight differences in physical properties and reactivity.
Uniqueness
n-Hexyltriethoxysilane is unique due to its combination of a hydrophobic hexyl group and three ethoxy groups. This combination allows it to form strong bonds with a wide range of substrates while maintaining good solubility in organic solvents. Its unique structure makes it particularly valuable in applications requiring both hydrophobicity and strong adhesion.
Propiedades
IUPAC Name |
6,6,6-triethoxyhexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3,16H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODNNXAZYQVKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)



![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)


![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)

![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)


